N-(3,4-dimethoxyphenethyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
N-(3,4-dimethoxyphenethyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core linked to a p-tolyl group at position 1 and an acetamide side chain substituted with a 3,4-dimethoxyphenethyl moiety. The compound’s design aligns with strategies to optimize solubility, bioavailability, and target binding through substituent modulation.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-16-4-7-18(8-5-16)29-23-19(13-27-29)24(31)28(15-26-23)14-22(30)25-11-10-17-6-9-20(32-2)21(12-17)33-3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUIEYBDIOTQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 435.5 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O4 |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 946229-89-6 |
Biological Activity Overview
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit a broad spectrum of biological activities, including:
- Antibacterial : Compounds in this class have shown effectiveness against various bacterial strains.
- Antiviral : Some derivatives demonstrate potential in inhibiting viral replication.
- Anticancer : Studies suggest that these compounds may induce apoptosis in cancer cells.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial and viral proliferation.
- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Receptor Binding : The compound might interact with various receptors, modulating signaling pathways critical for cellular functions.
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyrazole derivatives:
- Antibacterial Activity : A study demonstrated that pyrazole derivatives exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested .
- Anticancer Activity : In vitro assays showed that certain pyrazolo[3,4-d]pyrimidine derivatives induced apoptosis in human cancer cell lines, with IC50 values indicating potent activity at low concentrations .
- Antiviral Properties : Research highlighted the compound's potential in inhibiting viral replication in cell cultures, showing promise as a candidate for antiviral drug development .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3,4-dimethoxyphenethyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for tumor growth and proliferation.
Case Study: Pyrazole Derivatives
A study on pyrazole derivatives demonstrated that modifications to the pyrazolo-pyrimidine structure enhanced anticancer activity against various cancer cell lines, including breast and lung cancer models. The introduction of substituents at specific positions on the pyrazole ring was found to increase potency significantly .
Neurological Research
The structural characteristics of this compound suggest potential applications in treating neurological disorders. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems.
Case Study: Dopamine Transporters
Research has shown that certain derivatives can act as inhibitors of dopamine transporters, which are crucial in conditions like Parkinson's disease and schizophrenia. The ability to modulate neurotransmitter levels could position this compound as a candidate for further development in neuropharmacology .
Antimicrobial Properties
The antimicrobial activity of compounds related to this compound has also been explored. These compounds have shown effectiveness against various bacterial strains.
Case Study: Antibacterial Assays
A series of synthesized compounds were tested for antibacterial activity against Staphylococcus aureus and Escherichia coli using disc diffusion methods. Results indicated that several derivatives exhibited promising antibacterial effects, suggesting that modifications to the chemical structure could enhance efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous pyrazolo-pyrimidinone derivatives, focusing on substituent effects, physicochemical properties, and synthesis methodologies.
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physical Properties of Analogous Compounds
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The target compound’s 3,4-dimethoxyphenethyl group provides electron-donating methoxy substituents, enhancing solubility compared to the electron-withdrawing fluoro and chlorophenyl groups in Example 83 () and CPA ().
- Aromatic Bulk : The p-tolyl group in the target compound introduces steric bulk similar to the biphenyl systems in ’s goxalapladib, which may influence receptor binding or crystallization behavior .
- Melting Points : Example 83’s high melting point (302–304°C) suggests strong intermolecular interactions, likely due to fluorine’s electronegativity and rigid aromatic stacking .
Theoretical and Experimental Insights
- Electronic Properties: DFT studies on CPA () revealed charge distribution patterns influenced by chlorophenyl and thienopyridine moieties, suggesting similar analyses could predict the target compound’s reactivity or binding .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(3,4-dimethoxyphenethyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, and what reaction conditions optimize yield?
- Methodology :
- Step 1 : Start with 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as the core scaffold. React with α-chloroacetamide derivatives (e.g., N-(3,4-dimethoxyphenethyl)-2-chloroacetamide) in a polar aprotic solvent like acetonitrile or DMF .
- Step 2 : Use a base (e.g., K₂CO₃) to facilitate nucleophilic substitution. Monitor reaction progress via TLC or HPLC.
- Step 3 : Purify via recrystallization (e.g., from ethanol/water mixtures) or column chromatography. Yield optimization (~60–75%) is achieved at 60–80°C for 12–24 hours .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the pyrazolo-pyrimidine core (e.g., δ 8.6–9.2 ppm for pyrimidine protons) and acetamide sidechain (δ 2.0–3.5 ppm for methyl/methylene groups) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 591.7) and purity (>95%) .
Q. How can substituent positions on the pyrazolo-pyrimidine core be experimentally validated?
- Methodology :
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry (e.g., substituent orientation at N1 and C4 positions) .
- NOESY NMR : Detect spatial correlations between aromatic protons (e.g., p-tolyl methyl and pyrimidine protons) .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways to optimize synthesis and reduce trial-and-error experimentation?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for key steps (e.g., nucleophilic substitution) .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways for regioselective product formation .
- Machine Learning : Train models on existing pyrazolo-pyrimidine reaction data to predict optimal solvents, temperatures, and catalysts.
Q. How can contradictory bioactivity data for structurally analogous compounds guide target validation?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on biological targets (e.g., kinase inhibition) .
- In Silico Docking : Use AutoDock or Schrödinger to model interactions with proteins (e.g., PDE5 or JAK2) and rationalize potency variations .
- Orthogonal Assays : Validate conflicting results using SPR (binding affinity) and cellular assays (IC50) to rule out false positives .
Q. What strategies address low solubility or stability of this compound in physiological assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
